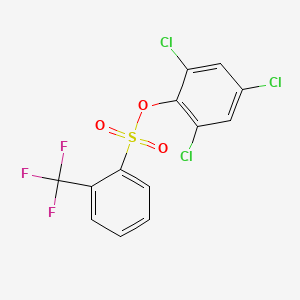

2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate

説明

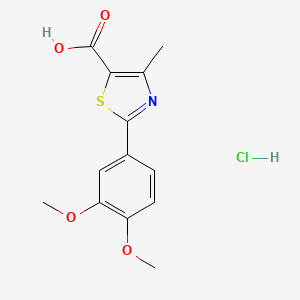

“2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate” is a chemical compound with the molecular formula C13H6Cl3F3O3S . It has a molecular weight of 405.61 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a melting point range of 142 - 144 degrees Celsius . It is solid in its physical form .科学的研究の応用

Glycosyl Triflate Formation and Glycosidic Linkage Synthesis

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, in the presence of 2,4,6-tri-tert-butylpyrimidine, activates thioglycosides to form glycosyl triflates, which are then converted to glycosides. This metal-free process operates at low temperatures and offers a powerful method for forming diverse glycosidic linkages with good yield and selectivity (Crich & Smith, 2001).

Synthesis of Disubstituted Methano[10]annulenes

A synthetic method involving the reaction of 1,6-diacetylcyclohepta-1,3,5-triene with Grignard reagents yields high addition products. These products undergo further reactions to afford 2,5-disubstituted 1,6-methano[10]annulenes, showcasing a convenient approach for preparing these compounds, particularly with diaryl substitutions (Kuroda et al., 2000).

Anticancer Effects of Stilbene Derivatives

Investigations into stilbene derivatives reveal significant anticancer potential against cervical and breast carcinoma cells. Mechanistic studies suggest these compounds, particularly sodium (E)-6,6'-(ethene-1,2-diyl)bis(3-((4-chloro-6-((3-fluorophenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulfonate), may activate the mitochondrial pathway of apoptosis, presenting a lead for designing new anticancer compounds from the stilbene scaffold (Rashid, Saeed, & Iqbal, 2020).

Epimerization of Aromatic C-Nucleosides

Trifluoroacetic acid and benzenesulfonic acid serve as efficient co-catalysts for the epimerization of C-nucleosides with electron-withdrawing substituents, offering a convenient route to the β anomer of nucleosides. This method highlights the utility of these acids in mild conditions, achieving high yields (Jiang & Stivers, 2003).

Solid-phase Extraction of Polar Benzene- and Naphthalenesulfonates

A method utilizing Isolute ENV+ polystyrene divinylbenzene sorbent enriches benzene- and naphthalenesulfonates from industrial wastewaters. Ion-pair liquid chromatography followed by electrospray interface coupled to mass spectrometry in the negative ionization mode enables unequivocal determination of these compounds, showing recoveries higher than 70% (Alonso, Castillo, & Barceló, 1999).

Safety and Hazards

作用機序

The trifluoromethyl group is known for its high electronegativity and can influence the chemical behavior of the compound. The benzenesulfonate group is a good leaving group in organic reactions, which could suggest that this compound might act as an intermediate in certain chemical reactions . The trichlorophenyl group is a type of chlorinated phenol, which has been used in various applications such as fungicides, herbicides, insecticides, antiseptics, defoliants, and glue preservatives .

特性

IUPAC Name |

(2,4,6-trichlorophenyl) 2-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRAJSOTUQONFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)

![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)

![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)

amine hydrochloride](/img/structure/B1519672.png)